molecular formula C14H17ClN2O2 B11709219 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate

2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate

Cat. No.: B11709219
M. Wt: 280.75 g/mol
InChI Key: YXUIWPHGOSIKIF-UHFFFAOYSA-N
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Description

2-Chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate is a carbamate ester featuring a chloroethyl group attached to the carbamate nitrogen and a propan-2-yl substituent bearing an indole moiety. Carbamates are widely used in agriculture as pesticides due to their acetylcholinesterase-inhibiting properties, though they can also arise as environmental contaminants from ethylene oxide fumigation by-products . The chloroethyl group may enhance reactivity, influencing hydrolysis rates or toxicity compared to other carbamates. While direct synthesis data for this compound are absent in the evidence, analogous carbamates are synthesized via chloroacetylation or carbamate coupling reactions, as seen in peptidomimetics and agrochemical derivatives .

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C14H17ClN2O2/c1-10(17-14(18)19-7-6-15)8-11-9-16-13-5-3-2-4-12(11)13/h2-5,9-10,16H,6-8H2,1H3,(H,17,18)

InChI Key

YXUIWPHGOSIKIF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)OCCCl

solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate typically involves the reaction of 2-chloroethyl isocyanate with 1-(1H-indol-3-yl)propan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve steps such as protection and deprotection of functional groups, purification, and characterization of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloroethyl group can yield various carbamate derivatives with different functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroethyl Carbamates in Agriculture

  • 2-Chloroethyl Caprate and 2-Chloroethyl Laurate: These esters, detected as contaminants in agricultural produce, form during ethylene oxide fumigation. Their environmental persistence and toxicity highlight concerns about carbamate contamination .
  • (4-Nitrophenyl) N-(4-Chlorophenyl) Carbamate: Another agricultural contaminant, this carbamate shares pesticidal origins but differs in substituents (nitrophenyl and chlorophenyl groups vs. indole-propan-2-yl). Its detection underscores the need to differentiate intentional carbamate applications from unintended by-products .

Indole-Containing Analogs

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)Propanamide: An amide derivative with a fluorinated biphenyl group. The absence of a chloroethyl group reduces electrophilic reactivity, which may alter toxicity profiles .
  • (S)-N-((S)-1-(Benzylamino)-3-(1H-Indol-3-yl)Propan-2-yl)-2-((S)-2-(2-Chloroacetamido)Pent-4-Enamido)Pent-4-Enamide (39): A peptidomimetic with a chloroacetamido group. The chloroacetyl moiety, like the chloroethyl group, may act as a leaving group, but its integration into a peptide backbone suggests distinct metabolic pathways and targets (e.g., protease inhibition) .

Heterocyclic Carbamates in Pharmaceuticals

  • Propan-2-yl N-[2-(1,3-Thiazol-4-yl)-3H-Benzimidazol-5-yl]Carbamate : Listed in Clarke’s Analysis, this compound replaces the indole with a thiazole-benzimidazole system. Such substitutions modulate solubility and receptor affinity, emphasizing the role of heterocycles in drug design .

Chloroethyl Amines

  • N-(2-Chloroethyl)-N-Isopropylpropan-2-Amine: A chloroethylamine with diisopropylamino groups.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Stability Notes Reference
2-Chloroethyl N-[1-(1H-Indol-3-yl)propan-2-yl]carbamate Indole, chloroethyl carbamate Hypothesized pesticidal/contaminant Likely hydrolytically labile
2-Chloroethyl Caprate Chloroethyl ester of capric acid Agricultural contaminant Environmental persistence
N-(2-Indol-3-yl ethyl)-2-fluoro-biphenylpropanamide Indole, fluoro-biphenyl, amide Research compound (stability-focused) High hydrolytic stability
Propan-2-yl N-[2-(thiazol-4-yl)benzimidazolyl]carbamate Thiazole-benzimidazole, carbamate Pharmaceutical candidate Heterocycle-dependent
N-(2-Chloroethyl)-N-isopropylpropan-2-amine Chloroethyl, diisopropylamino Alkylating agent/prodrug intermediate Reactivity-driven

Key Research Findings

  • Hydrolysis and Reactivity : The chloroethyl group in carbamates increases electrophilicity, accelerating hydrolysis compared to methyl or ethyl carbamates. This may enhance environmental degradation but also elevate toxicity via reactive intermediates .
  • Indole vs. Other Heterocycles: Indole’s aromatic system and hydrogen-bonding capacity may improve target binding (e.g., serotonin receptors) compared to non-aromatic carbamates. Substitution with fluorine (as in biphenylpropanamide) can enhance metabolic stability .
  • Contaminant vs. Active Ingredient : While some carbamates are designed for bioactivity, others (e.g., 2-chloroethyl caprate) arise as contaminants, complicating regulatory assessments .

Notes on Contradictions and Limitations

  • identifies carbamates as both pesticides and contaminants, necessitating context-specific risk evaluations.
  • Structural analogs in , and 4 are amides or peptidomimetics, limiting direct comparisons to carbamate-specific mechanisms.

Biological Activity

The compound 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate is of significant interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate can be characterized by its unique structural features, which include a chloroethyl group and an indole moiety. These components are known to contribute to the compound's reactivity and biological effects.

The biological activity of 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate primarily involves its role as an alkylating agent . Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent disruption of cellular processes, which can induce apoptosis in cancer cells.

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. The chloroethyl group is particularly effective in forming covalent bonds with nucleophilic sites on DNA, leading to cytotoxic effects in rapidly dividing cells.

Case Studies

  • Study on Indole Derivatives : A study published in Molecules highlighted the antitumor effects of indole derivatives, showing that modifications on the indole scaffold can enhance biological activity against various cancer cell lines .
  • Alkylating Agents in Oncology : Research has demonstrated that alkylating agents can effectively target tumor cells, with specific focus on their mechanisms of inducing DNA damage and triggering cell death pathways .

Toxicological Aspects

While 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate shows promise as an antitumor agent, it is essential to consider its toxicological profile. Alkylating agents are often associated with side effects due to their non-selective action on healthy cells.

In Vitro Studies

Recent studies have explored the cytotoxic effects of 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate on various cancer cell lines. The findings suggest a dose-dependent response, indicating higher concentrations lead to increased cell death.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and overall efficacy of the compound. Preliminary animal studies have shown promising results in tumor reduction and survival rates compared to control groups.

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